Cas no 1805947-70-9 (4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol)
4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol
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- Inchi: 1S/C9H7BrF5NO2/c10-2-4-1-5(3-17)16-6(8(11)12)7(4)18-9(13,14)15/h1,8,17H,2-3H2
- InChI Key: DPGBROSFEJDKNE-UHFFFAOYSA-N
- SMILES: BrCC1C=C(CO)N=C(C(F)F)C=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 266
- XLogP3: 2.4
- Topological Polar Surface Area: 42.4
4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081388-1g |
4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol |
1805947-70-9 | 97% | 1g |
$1,460.20 | 2022-04-01 |
4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol
4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol: A Comprehensive Overview
The compound 4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol, identified by the CAS number 1805947-70-9, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and structural versatility. The presence of multiple functional groups, including bromomethyl, difluoromethyl, trifluoromethoxy, and methanol groups, makes this compound a valuable substrate for further chemical modifications and functionalization.
Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules with high efficiency. The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol typically involves multi-step processes, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation reactions. These methods leverage the reactivity of pyridine rings and the directing effects of substituents to achieve the desired regioselectivity and stereochemistry. Researchers have reported optimized conditions for these reactions, ensuring high yields and purity levels suitable for downstream applications.
The structural complexity of this compound provides a platform for exploring its potential in diverse fields. In the pharmaceutical industry, pyridine derivatives are often investigated as scaffolds for drug discovery due to their ability to interact with biological targets such as enzymes and receptors. For instance, studies have shown that similar compounds can modulate kinase activity or serve as inhibitors of metabolic pathways. The presence of electron-withdrawing groups like trifluoromethoxy and difluoromethyl in 4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol enhances its ability to participate in hydrogen bonding and π-interactions, which are critical for bioactivity.
In addition to pharmaceutical applications, this compound exhibits promise in materials science. Its electron-deficient nature makes it a candidate for use in organic electronics, where it could serve as a building block for semiconducting materials or charge transport layers. Recent research has highlighted the importance of fluorinated aromatic compounds in enhancing the stability and performance of organic light-emitting diodes (OLEDs) and photovoltaic devices. The bromomethyl group in this molecule could facilitate further functionalization, enabling integration into more complex molecular architectures.
The environmental impact and toxicity profile of 4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol are critical considerations for its safe handling and application. Studies on similar compounds suggest that fluorinated aromatic systems can exhibit persistence in the environment due to their resistance to degradation. However, ongoing research is focused on developing biodegradable analogs or processes that minimize environmental footprint while retaining functionality.
In conclusion, 4-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-methanol represents a cutting-edge molecule with multifaceted potential across various scientific domains. Its synthesis aligns with modern chemical methodologies emphasizing efficiency and precision, while its structural features position it as a valuable tool for advancing drug discovery and materials innovation. As research continues to unravel its properties and applications, this compound stands at the forefront of chemical innovation.
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